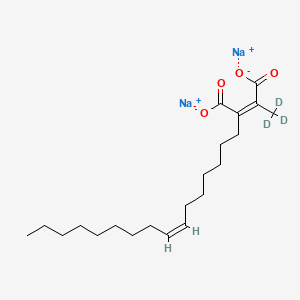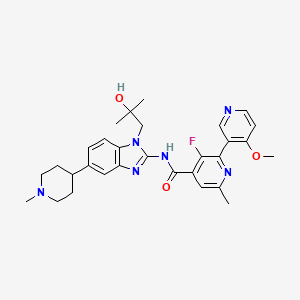
Egfr-IN-24
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr-IN-24 is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound is primarily used in the treatment of non-small cell lung cancer (NSCLC) and other cancers that exhibit mutations in the epidermal growth factor receptor. The inhibition of the epidermal growth factor receptor by this compound prevents the activation of downstream signaling pathways that promote cancer cell proliferation and survival.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-24 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The general synthetic route includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions involving the formation of heterocyclic rings.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions.
Final Coupling Reaction: The final step involves coupling the synthesized intermediate with a specific amine or other functional groups to form this compound.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and purity.
Purification Processes: Advanced purification techniques such as crystallization, chromatography, and recrystallization are employed to ensure the high purity of the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the produced compound.
Analyse Chemischer Reaktionen
Types of Reactions
Egfr-IN-24 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction Reagents: Reduction reagents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution Reagents: Substitution reactions often involve reagents such as halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
Egfr-IN-24 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in the study of tyrosine kinase inhibitors and their chemical properties.
Biology: In biological research, this compound is used to study the role of the epidermal growth factor receptor in cell signaling and cancer progression.
Medicine: this compound is extensively studied for its therapeutic potential in treating cancers with epidermal growth factor receptor mutations. It is also used in preclinical and clinical trials to evaluate its efficacy and safety.
Industry: In the pharmaceutical industry, this compound is used in the development of new cancer therapies and as a reference compound in drug discovery.
Wirkmechanismus
Egfr-IN-24 exerts its effects by inhibiting the epidermal growth factor receptor tyrosine kinase. The mechanism involves:
Binding to the ATP-Binding Site: this compound binds to the adenosine triphosphate (ATP)-binding site of the epidermal growth factor receptor, preventing the phosphorylation of tyrosine residues.
Inhibition of Downstream Signaling: By inhibiting the epidermal growth factor receptor, this compound blocks the activation of downstream signaling pathways such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are involved in cell proliferation and survival.
Induction of Apoptosis: The inhibition of these pathways leads to the induction of apoptosis (programmed cell death) in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Egfr-IN-24 wird mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:
Gefitinib: Gefitinib ist ein weiterer Inhibitor der epidermalen Wachstumsfaktor-Rezeptor-Tyrosinkinase, der zur Behandlung von nicht-kleinzelligem Lungenkrebs eingesetzt wird. Während beide Verbindungen das epidermale Wachstumsfaktor-Rezeptor-Zielmolekül haben, kann this compound unterschiedliche Bindungsaffinitäten und Resistenzprofile aufweisen.
Erlotinib: Erlotinib ähnelt Gefitinib und this compound in seinem Wirkmechanismus, kann sich aber in seinen pharmakokinetischen Eigenschaften und der klinischen Wirksamkeit unterscheiden.
Osimertinib: Osimertinib ist ein epidermaler Wachstumsfaktor-Rezeptor-Inhibitor der dritten Generation, der bestimmte Mutationen des epidermalen Wachstumsfaktor-Rezeptors, einschließlich T790M, angreift. This compound kann ein anderes Wirkungsspektrum und Resistenzmechanismen haben.
Schlussfolgerung
This compound ist ein potenter und selektiver Inhibitor der epidermalen Wachstumsfaktor-Rezeptor-Tyrosinkinase mit erheblichem Potenzial in der Krebstherapie. Seine einzigartigen chemischen Eigenschaften, sein Wirkmechanismus und seine breite Palette von wissenschaftlichen Forschungsanwendungen machen ihn zu einer wertvollen Verbindung in den Bereichen Chemie, Biologie, Medizin und Industrie.
Eigenschaften
Molekularformel |
C30H35FN6O3 |
|---|---|
Molekulargewicht |
546.6 g/mol |
IUPAC-Name |
3-fluoro-N-[1-(2-hydroxy-2-methylpropyl)-5-(1-methylpiperidin-4-yl)benzimidazol-2-yl]-2-(4-methoxypyridin-3-yl)-6-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C30H35FN6O3/c1-18-14-21(26(31)27(33-18)22-16-32-11-8-25(22)40-5)28(38)35-29-34-23-15-20(19-9-12-36(4)13-10-19)6-7-24(23)37(29)17-30(2,3)39/h6-8,11,14-16,19,39H,9-10,12-13,17H2,1-5H3,(H,34,35,38) |
InChI-Schlüssel |
RBKVODXBOOCADL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=N1)C2=C(C=CN=C2)OC)F)C(=O)NC3=NC4=C(N3CC(C)(C)O)C=CC(=C4)C5CCN(CC5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


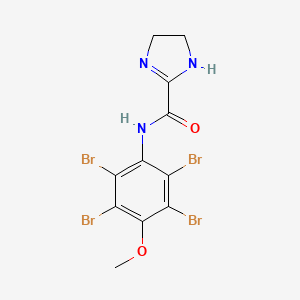

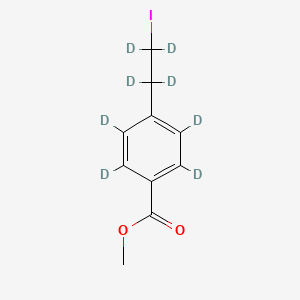
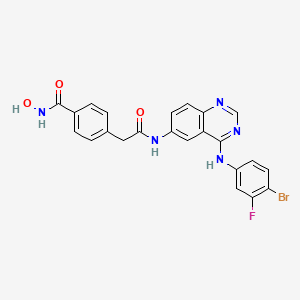


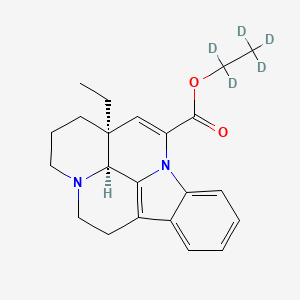
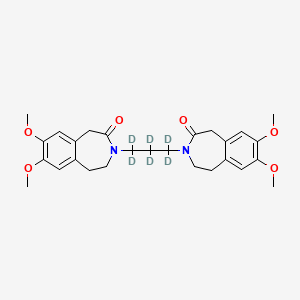
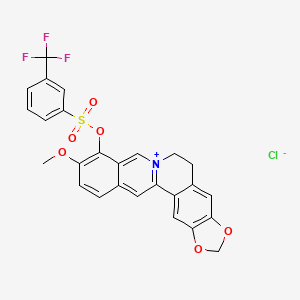
![3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-5-yl)ethyl]-4-[1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl]-1H-pyrrole-2-carboxamide;hydrochloride](/img/structure/B12414204.png)
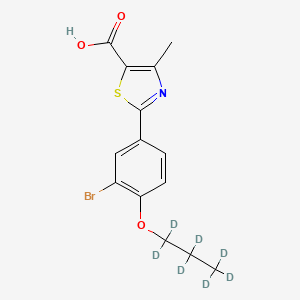
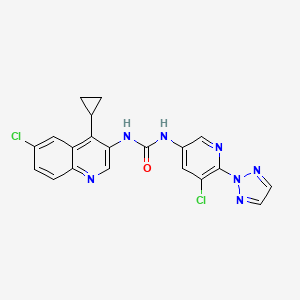
![3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride](/img/structure/B12414222.png)
